molecular formula C10H16N4O B14906168 n-(Tert-butyl)-2-(pyrimidin-2-ylamino)acetamide

n-(Tert-butyl)-2-(pyrimidin-2-ylamino)acetamide

Cat. No.: B14906168
M. Wt: 208.26 g/mol
InChI Key: RHRMXTVMQRLRKD-UHFFFAOYSA-N
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Description

n-(Tert-butyl)-2-(pyrimidin-2-ylamino)acetamide is an organic compound that features a tert-butyl group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Tert-butyl)-2-(pyrimidin-2-ylamino)acetamide typically involves the reaction of tert-butylamine with 2-chloropyrimidine, followed by the introduction of an acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

n-(Tert-butyl)-2-(pyrimidin-2-ylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated pyrimidine derivatives.

Scientific Research Applications

n-(Tert-butyl)-2-(pyrimidin-2-ylamino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-(Tert-butyl)-2-(pyrimidin-2-ylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • n-(Tert-butyl)-2-(pyrimidin-2-ylamino)ethanol
  • n-(Tert-butyl)-2-(pyrimidin-2-ylamino)propanoic acid
  • n-(Tert-butyl)-2-(pyrimidin-2-ylamino)butanamide

Uniqueness

n-(Tert-butyl)-2-(pyrimidin-2-ylamino)acetamide is unique due to its specific combination of a tert-butyl group and a pyrimidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

N-tert-butyl-2-(pyrimidin-2-ylamino)acetamide

InChI

InChI=1S/C10H16N4O/c1-10(2,3)14-8(15)7-13-9-11-5-4-6-12-9/h4-6H,7H2,1-3H3,(H,14,15)(H,11,12,13)

InChI Key

RHRMXTVMQRLRKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CNC1=NC=CC=N1

Origin of Product

United States

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